2-Phenyl-2-phenylsulfanylindene-1,3-dione
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Overview
Description
2-Phenyl-2-(phenylsulfanyl)-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a phenyl group and a phenylsulfanyl group attached to the indene core. Indene derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2-(phenylsulfanyl)-1H-indene-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a one-pot procedure that includes ultrasound synthesis under neat conditions followed by Cadogan’s cyclization . This method is efficient and provides good yields of the desired compound.
Industrial Production Methods
Industrial production of 2-phenyl-2-(phenylsulfanyl)-1H-indene-1,3(2H)-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-2-(phenylsulfanyl)-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or indene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the indene core.
Scientific Research Applications
2-phenyl-2-(phenylsulfanyl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-phenyl-2-(phenylsulfanyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes essential for the survival of pathogens .
Comparison with Similar Compounds
Similar Compounds
2-phenyl-2H-indazole: This compound shares a similar indene core but lacks the phenylsulfanyl group.
2,3-diphenyl-2H-indazole: Another related compound with additional phenyl groups attached to the indene core.
Uniqueness
2-phenyl-2-(phenylsulfanyl)-1H-indene-1,3(2H)-dione is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
148433-44-7 |
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Molecular Formula |
C21H14O2S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-phenyl-2-phenylsulfanylindene-1,3-dione |
InChI |
InChI=1S/C21H14O2S/c22-19-17-13-7-8-14-18(17)20(23)21(19,15-9-3-1-4-10-15)24-16-11-5-2-6-12-16/h1-14H |
InChI Key |
ABKYTUWTUZKMFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)SC4=CC=CC=C4 |
Origin of Product |
United States |
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